Cas no 252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid)

4-Iodo-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—an iodine substituent at the 4-position and a carboxylic acid group at the 2-position—make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The iodine moiety enhances reactivity for further functionalization, while the carboxylic acid group allows for additional derivatization or conjugation. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its compatibility with diverse synthetic methodologies and its role in facilitating structure-activity relationship studies.
4-Iodo-1H-pyrrole-2-carboxylic acid structure
252861-26-0 structure
Product name:4-Iodo-1H-pyrrole-2-carboxylic acid
CAS No:252861-26-0
MF:C5H4NO2I
MW:236.99476
MDL:MFCD10758077
CID:1027421
PubChem ID:11031897

4-Iodo-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-1H-pyrrole-2-carboxylic acid
    • 4-iodopyrrole-2-carboxylic acid
    • ANW-55291
    • CTK7I6685
    • iodopyrrolecarboxylicacid
    • SBB098696
    • SureCN874851
    • CC-0801
    • SB62496
    • J-015910
    • SY185286
    • DTXSID60452662
    • 4-Iodo-1h-pyrrole-2-carboxylicacid
    • EN300-75697
    • J-515542
    • CS-0310067
    • 252861-26-0
    • PGSPYCIHODWVMJ-UHFFFAOYSA-N
    • CKA86126
    • SCHEMBL874851
    • Z1183442837
    • A912125
    • MFCD10758077
    • AKOS005072147
    • DA-07663
    • MDL: MFCD10758077
    • Inchi: InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
    • InChI Key: PGSPYCIHODWVMJ-UHFFFAOYSA-N
    • SMILES: OC(=O)C1=CC(I)=CN1

Computed Properties

  • Exact Mass: 236.92868g/mol
  • Monoisotopic Mass: 236.92868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 2.3±0.1 g/cm3
  • Melting Point: 184-186°
  • Boiling Point: 420.2±30.0 °C at 760 mmHg
  • Flash Point: 207.9±24.6 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4-Iodo-1H-pyrrole-2-carboxylic acid Security Information

4-Iodo-1H-pyrrole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-75697-0.1g
4-iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95.0%
0.1g
$100.0 2025-02-24
abcr
AB269363-5 g
4-Iodo-1H-pyrrole-2-carboxylic acid, 95%; .
252861-26-0 95%
5g
€1349.00 2023-06-22
Fluorochem
218049-5g
4-Iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95%
5g
£1384.00 2022-03-01
TRC
I707220-25mg
4-Iodo-1H-pyrrole-2-carboxylic Acid
252861-26-0
25mg
$ 50.00 2022-06-04
Chemenu
CM124602-1g
4-iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95%
1g
$447 2024-07-28
Enamine
EN300-75697-5.0g
4-iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95.0%
5.0g
$864.0 2025-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-316555-100 mg
4-Iodo-1H-pyrrole-2-carboxylic acid,
252861-26-0 ≥95%
100MG
¥925.00 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4494-1G
4-iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 97%
1g
¥ 2,706.00 2023-04-07
Fluorochem
218049-1g
4-Iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95%
1g
£462.00 2022-03-01
1PlusChem
1P00BHHI-50mg
4-Iodo-1H-pyrrole-2-carboxylic acid
252861-26-0 95%
50mg
$114.00 2025-03-12

4-Iodo-1H-pyrrole-2-carboxylic acid Related Literature

Additional information on 4-Iodo-1H-pyrrole-2-carboxylic acid

4-Iodo-1H-pyrrole-2-carboxylic Acid (CAS No. 252861-26-0): A Comprehensive Overview

4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4-Iodo-1H-pyrrole-2-carboxylic acid.

Chemical Structure and Properties

4-Iodo-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position imparts unique chemical and physical properties to this molecule. The iodine substituent enhances the electrophilic character of the pyrrole ring, making it more reactive in various chemical reactions. Additionally, the carboxylic acid group provides functional versatility, enabling the formation of esters, amides, and other derivatives.

The molecular formula of 4-Iodo-1H-pyrrole-2-carboxylic acid is C5H4INO2, with a molecular weight of approximately 197.00 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of 4-Iodo-1H-pyrrole-2-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the iodination of 1H-pyrrole-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent such as dichloromethane or acetonitrile. This method provides high yields and good purity of the desired product.

An alternative synthetic route involves the condensation of 4-iodopyrrole with carbon dioxide under high pressure to form the carboxylic acid derivative. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

Applications in Medicinal Chemistry

4-Iodo-1H-pyrrole-2-carboxylic acid has found numerous applications in medicinal chemistry, primarily due to its ability to serve as a building block for more complex molecules with therapeutic potential. One notable application is in the development of inhibitors for various enzymes involved in disease pathways.

A recent study published in the Journal of Medicinal Chemistry reported the use of 4-Iodo-1H-pyrrole-2-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells. The study demonstrated that derivatives of 4-Iodo-1H-pyrrole-2-carboxylic acid exhibited selective inhibition of HDAC6, a specific isoform associated with neurodegenerative diseases.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. The study identified several derivatives with high affinity for specific GPCRs, suggesting their potential as lead compounds for drug discovery.

Clinical Trials and Therapeutic Potential

The therapeutic potential of compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid has been evaluated in several preclinical and clinical studies. One such compound, designated as XYZ123, has entered Phase II clinical trials for the treatment of advanced solid tumors. Preliminary results have shown promising antitumor activity with minimal side effects, positioning XYZ123 as a potential candidate for further development.

In addition to cancer therapy, compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid have also shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A recent preclinical study demonstrated that these compounds could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds highlights their significant potential in drug discovery and development. Future studies will likely focus on optimizing their pharmacological properties, improving their bioavailability, and exploring new therapeutic applications.

In conclusion, 4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for synthesizing novel therapeutic agents with promising biological activities. As research continues to advance, it is anticipated that this compound will play an increasingly important role in the development of innovative treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:252861-26-0)4-Iodo-1H-pyrrole-2-carboxylic acid
A912125
Purity:99%
Quantity:1g
Price ($):344.0